
5-amino-2-(1H-imidazol-1-yl)-N-isopropylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazole derivatives are a significant class of organic medicinal compounds. They are the constituent of several natural compounds like histamine, biotin, alkaloids, and nucleic acid . They have been developed for different therapeutic actions .
Molecular Structure Analysis
The molecular structure of imidazole derivatives can vary greatly depending on the specific compound. For example, 2-(5-Amino-2-methyl-1H-imidazol-1-yl)ethanol has a molecular formula of C6H11N3O .Chemical Reactions Analysis
Imidazole derivatives can undergo a variety of chemical reactions. For instance, pinacol boronic esters, which are valuable building blocks in organic synthesis, can undergo catalytic protodeboronation .Physical And Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives can vary greatly. For example, 2-(5-Amino-2-methyl-1H-imidazol-1-yl)ethanol has a density of 1.3±0.1 g/cm3, a boiling point of 398.4±22.0 °C at 760 mmHg, and a molar refractivity of 37.2±0.5 cm3 .作用機序
5-amino-2-(1H-imidazol-1-yl)-N-isopropylbenzamide acts as an inhibitor of both AChE and PLA2 by binding to the active site of the enzymes and preventing their activity. The exact mechanism of action of this compound is not fully understood, but it is believed that the compound binds to the active site of the enzyme and blocks the binding of the substrate.
Biochemical and Physiological Effects
The inhibition of AChE by this compound has been shown to have beneficial effects on memory and cognition in animal models of Alzheimer’s disease. The inhibition of PLA2 by this compound has been shown to reduce inflammation and pain in animal models of asthma and rheumatoid arthritis.
実験室実験の利点と制限
The use of 5-amino-2-(1H-imidazol-1-yl)-N-isopropylbenzamide in lab experiments has several advantages, including its low cost and ease of synthesis. Furthermore, the compound has been shown to be stable in a variety of conditions, making it suitable for use in a wide range of lab studies. However, there are also some limitations to the use of this compound in lab experiments. For example, the compound has been shown to have a limited solubility in water, making it difficult to use in some experiments.
将来の方向性
In the future, 5-amino-2-(1H-imidazol-1-yl)-N-isopropylbenzamide may be used to develop new treatments for Alzheimer’s disease, asthma, and rheumatoid arthritis. Additionally, the compound may be used in further research to better understand the mechanisms of action of AChE and PLA2 inhibitors. Furthermore, this compound may be used to develop new inhibitors of other enzymes, as well as to study the effects of enzyme inhibition on other diseases. Finally, this compound may be used to develop new drugs for the treatment of various diseases.
合成法
5-amino-2-(1H-imidazol-1-yl)-N-isopropylbenzamide is synthesized using a two-step procedure. The first step involves the reaction of the imidazole with isopropylbenzamide in the presence of a base, such as sodium hydroxide. This reaction produces a mixture of the desired compound and a side product, which is then separated out by column chromatography. The second step involves the reaction of the desired compound with a reducing agent, such as sodium borohydride, to reduce the imidazole ring and form the desired this compound.
科学的研究の応用
5-amino-2-(1H-imidazol-1-yl)-N-isopropylbenzamide has been used in a wide range of scientific research applications. It has been used as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE has been shown to be beneficial in the treatment of Alzheimer’s disease and other cognitive disorders. This compound has also been used as an inhibitor of the enzyme phospholipase A2 (PLA2), which is involved in the breakdown of phospholipids. Inhibition of PLA2 has been shown to be beneficial in the treatment of inflammatory diseases, such as asthma and rheumatoid arthritis.
特性
IUPAC Name |
5-amino-2-imidazol-1-yl-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-9(2)16-13(18)11-7-10(14)3-4-12(11)17-6-5-15-8-17/h3-9H,14H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHHRZUHFYDUDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=CC(=C1)N)N2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

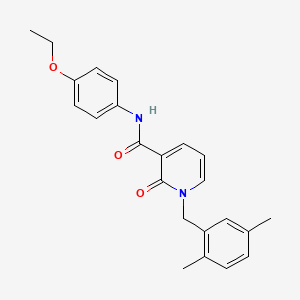
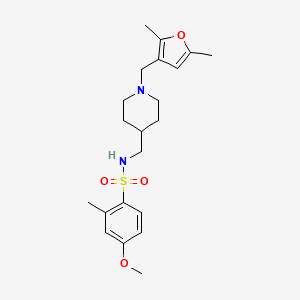
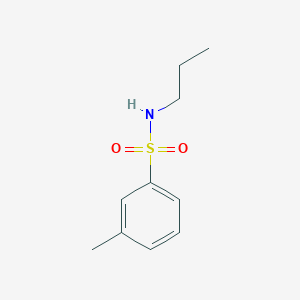

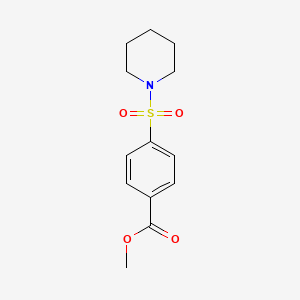


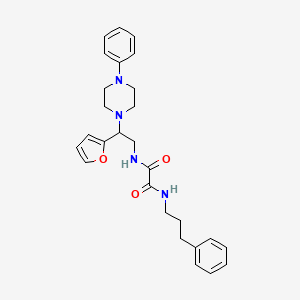
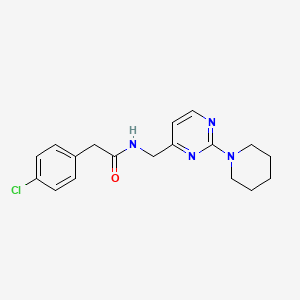
![N-(3,4-dichlorophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2879503.png)
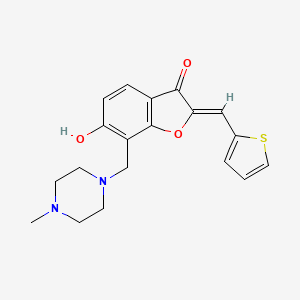
![2-(1H-benzo[d]imidazol-1-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2879510.png)
